molecular formula C20H12ClF3N2O3S B4846346 2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

Cat. No.: B4846346
M. Wt: 452.8 g/mol
InChI Key: HTADYUXXGATWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloronitrophenyl group, a trifluoromethylphenyl group, and a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-6-nitrophenyl sulfide with 3-(trifluoromethyl)aniline under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted benzamides .

Scientific Research Applications

2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-[3-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2O3S/c21-15-8-4-9-16(26(28)29)18(15)30-17-10-2-1-7-14(17)19(27)25-13-6-3-5-12(11-13)20(22,23)24/h1-11H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTADYUXXGATWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(2-CHLORO-6-NITROPHENYL)SULFANYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.